3-chloro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)propanamide
Overview
Description
3-chloro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)propanamide is a useful research compound. Its molecular formula is C10H10ClN3O2 and its molecular weight is 239.66 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antinociceptive Activity
Research has focused on the synthesis of benzimidazole derivatives and their antinociceptive activity, providing valuable insights into the development of new analgesic agents. For example, a study by Önkol et al. (2004) explored the synthesis of (5-chloro-2(3H)-benzoxazolon-3-yl)propanamide derivatives and tested their antinociceptive activity using various methods. Some derivatives showed significant activity, suggesting potential applications in pain management Önkol et al., 2004.
Antitumor and Cytotoxicity Studies
Benzimidazole compounds have also been studied for their antitumor properties and cytotoxic effects against cancer cell lines. Paul et al. (2015) synthesized new benzimidazole-based Schiff base copper(II) complexes, which showed substantial in vitro cytotoxic effect against human lung, breast, and cervical cancer cell lines, indicating their potential as chemotherapeutic agents Paul et al., 2015.
Herbicidal Activity
The application of benzimidazole derivatives extends into agriculture, where they have been used to develop new herbicides. Liu et al. (2008) reported the synthesis and herbicidal activity of a benzimidazole compound, highlighting its effectiveness in controlling unwanted vegetation Liu et al., 2008.
Photodynamic Therapy
Benzimidazole units known for biological properties have been incorporated into novel phthalocyanines for photodynamic therapy, a treatment method for cancer. Şen et al. (2019) synthesized phthalocyanines with benzimidazole units and evaluated their photophysicochemical properties, demonstrating their potential in cancer treatment through photodynamic therapy Şen et al., 2019.
Molecular Docking and Anticancer Agents
Design and synthesis of benzimidazole analogues have been guided by molecular docking studies to identify potential anticancer agents. Chhajed et al. (2016) designed EGFR antagonist benzimidazole derivatives, showing significant in vitro anticancer activity, indicating their utility in developing targeted cancer therapies Chhajed et al., 2016.
Mechanism of Action
- However, benzimidazole derivatives, to which this compound belongs, often exhibit diverse biological activities due to their interactions with various receptors and enzymes .
- Without specific data on this compound, we can’t pinpoint exact pathways. However, benzimidazoles have been associated with antiviral, anti-inflammatory, and anticancer effects .
Target of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
It is known that the compound can interact with various enzymes and proteins
Molecular Mechanism
It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
3-chloro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O2/c11-4-3-9(15)12-6-1-2-7-8(5-6)14-10(16)13-7/h1-2,5H,3-4H2,(H,12,15)(H2,13,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCKERWIFJNBBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)CCCl)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00589380 | |
Record name | 3-Chloro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00589380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915920-69-3 | |
Record name | 3-Chloro-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)propanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=915920-69-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00589380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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